molecular formula C17H13NO B610386 Quininib CAS No. 143816-42-6

Quininib

Número de catálogo B610386
Número CAS: 143816-42-6
Peso molecular: 247.297
Clave InChI: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quininib is a small molecule drug with anti-angiogenic activity . It has a molecular weight of 283.75 g/mol . Quininib was initially identified as a drug hit during a random chemical library screen for determinants of developmental ocular angiogenesis .


Synthesis Analysis

Quininib is a stereoisomer of quinine, which is derived from the bark of the South American cinchona tree . The synthesis of quinine has been achieved , and the enzymes of this biosynthetic pathway have been discovered . The enzymatic basis for quinine biosynthesis was investigated, and three enzymes involved in the early and late steps of the pathway were discovered .


Molecular Structure Analysis

Quininib is a quinoline derivative . The molecular structure of quinine, a stereoisomer of quininib, has been described in several studies .


Chemical Reactions Analysis

Quinones, the class of compounds to which quininib belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones has been studied to understand their biological activity .

Aplicaciones Científicas De Investigación

  • Ocular Diseases : Quininib and its analogs have shown promise in treating various ocular conditions. They exhibit antiangiogenic, antivascular permeability, anti-inflammatory, and antiproliferative activities. Initially identified during a chemical library screen for determinants of ocular angiogenesis in zebrafish, these drugs have been effective in models of angiogenesis using human cell lines and tissues. In vivo studies demonstrate their efficacy in reducing pathological angiogenesis and retinal vascular permeability in rodent models. Quininib acts as a cysteinyl leukotriene (CysLT) receptor antagonist, indicating new roles for these receptors in eye development and potentially in uveal melanoma treatment (Mahon et al., 2022).

  • Colorectal Cancer : Quininib has also been validated as a therapeutic agent for colorectal cancer (CRC). It significantly inhibits blood vessel development in zebrafish embryos and reduces endothelial tubule formation in vitro. Additionally, quininib has been shown to decrease the secretion of several inflammatory and angiogenic factors in human CRC explants. Its anti-tumorigenic effects were confirmed in mouse models, where it notably reduced tumor growth (Murphy et al., 2016).

  • Advanced Formulations for Sustained Release : Research has been conducted on formulating quininib into hyaluronan (HA) microneedles for sustained ocular release. This approach aims to address the limitations of current treatments requiring multiple intraocular injections. Quininib-HA microneedles have demonstrated effective inhibition of ocular developmental angiogenesis and retinal vascular permeability in vivo, suggesting a potential new method for administering quininib in a more patient-friendly manner (Galvin et al., 2016).

  • VEGF-independent Angiogenesis : Studies on quininib analogues have identified compounds with stronger antiangiogenic effects. These analogues, such as 1,4-dihydroxy quininib, show VEGF-independent antiangiogenic activity, providing an additive antiangiogenic response with existing drugs like Bevacizumab (Avastin®). This suggests that quininib and its analogues could be effective in treating conditions where patients are resistant to conventional VEGF-targeting therapies (Butler et al., 2016).

Direcciones Futuras

Quininib has shown promise as a novel therapeutic agent for colorectal cancer . It significantly reduced tumor growth of HT-29-luc2 CRC tumor xenografts compared to vehicle control . The future of kinase drug discovery, the class of drugs to which quininib belongs, is being explored, with a focus on overcoming the challenge of drug resistance .

Propiedades

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(quinolin-2-yl)vinyl)phenol

CAS RN

4838-66-8
Record name 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
102
Citations
O Galvin, A Srivastava, O Carroll, R Kulkarni… - Journal of Controlled …, 2016 - Elsevier
… compared to neat quininib control (p = 0.0071). In summary, quininib-HA microneedles allow for sustained release of quininib; are safe in vivo and quininib released from these …
Number of citations: 32 www.sciencedirect.com
AG Murphy, R Casey, A Maguire, M Tosetto… - Scientific reports, 2016 - nature.com
… We identified quininib as a small molecule drug with anti-angiogenic activity … quininib and cell survival was reduced by quininib (p < 0.001). Using ex vivo human CRC explants, quininib …
Number of citations: 22 www.nature.com
SA Kennedy, ME Morrissey, MR Dunne, F O'Connell… - BMC cancer, 2020 - Springer
… (1,4-dihydroxy quininib) with current approved therapy such … 1,4-dihydroxy quininib significantly altered the expression of … -dihydroxy quininib, we hypothesize that 1,4-dihydroxy quininib …
Number of citations: 3 link.springer.com
CT Butler, AL Reynolds, M Tosetto, ET Dillon… - Journal of Biological …, 2017 - ASBMB
… Here, we screened a series of quininib analogues and identified a more potent … In summary, Q8 is a more effective antiangiogenic drug compared with quininib. The VEGF-independent …
Number of citations: 23 www.jbc.org
N Mahon, K Slater, J O'Brien, Y Alvarez… - Journal of Ocular …, 2022 - liebertpub.com
… novel quininib analogs were designed by applying medicinal chemistry approaches. The resulting quininib … In vivo, quininib drugs reduce pathological angiogenesis and retinal vascular …
Number of citations: 5 www.liebertpub.com
K Slater, R Bosch, KF Smith, CA Jahangir… - Frontiers in …, 2023 - frontiersin.org
… Quininib and 1,4-dihydroxy quininib significantly alter viability, long-term … than quininib or 1,4-dihydroxy quininib at altering the tumorigenic properties of UM cell lines (18). Quininib …
Number of citations: 9 www.frontiersin.org
CT Butler, SA Kennedy, A Buckley, R Doyle, E Conroy… - Oncotarget, 2019 - ncbi.nlm.nih.gov
… quininib and discovered a more potent anti-angiogenic compound 1, 4 dihydroxy quininib (Q8), … Here, Q8, quininib (Q1) and five structural analogues were assayed for anti-tumorigenic …
Number of citations: 7 www.ncbi.nlm.nih.gov
K Slater, R Bosch, CA Jahangir… - … & Visual Science, 2022 - iovs.arvojournals.org
… 1,4-dihydroxy quininib was … quininib significantly alters the secretion of IL-13, IL-2 and TNF-α. In an orthotopic xenograft model of metastatic UM, treatment with 1,4-dihydroxy quininib …
Number of citations: 0 iovs.arvojournals.org
AL Reynolds, Y Alvarez, T Sasore, N Waghorne… - Journal of Biological …, 2016 - ASBMB
… , quininib is a novel anti-angiogenic small-molecule CysLT receptor antagonist. Quininib … Quininib has potential as a novel therapeutic agent to treat ocular neovascular pathologies …
Number of citations: 38 www.jbc.org
OM Galvin, A Srivastava, O Carroll… - … & Visual Science, 2016 - iovs.arvojournals.org
… Here, sustained release of quininib from a novel quininib-hyaluronic acid microneedle … : Quininib-HA microneedles allow for sustained release of Quininib; are safe in vivo and quininib …
Number of citations: 0 iovs.arvojournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.